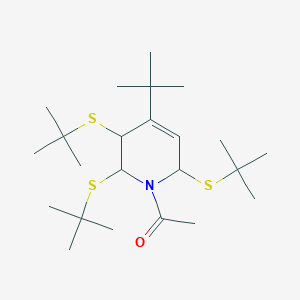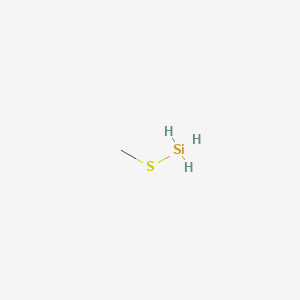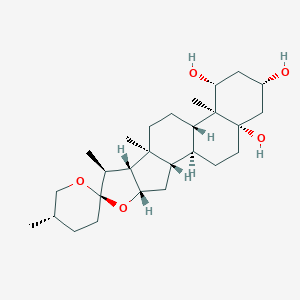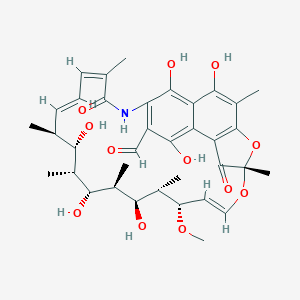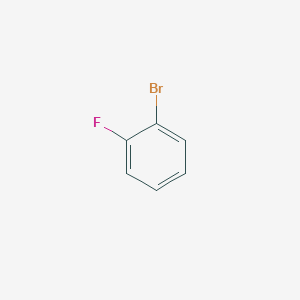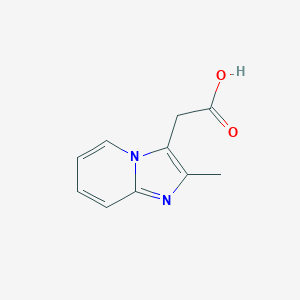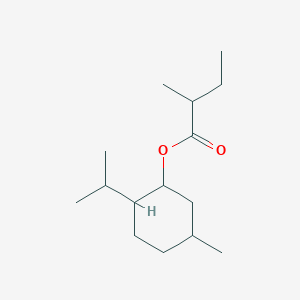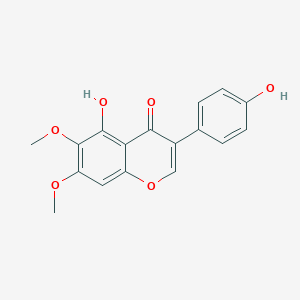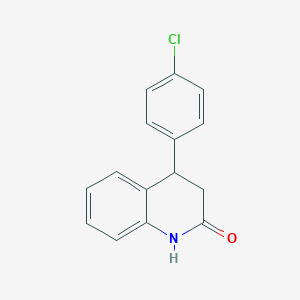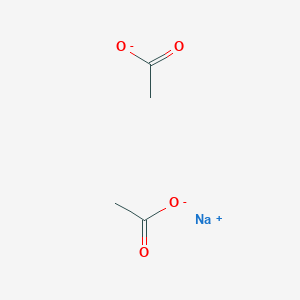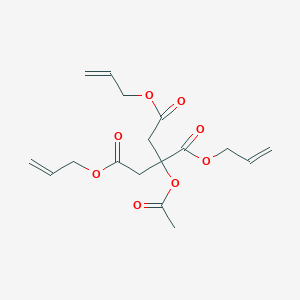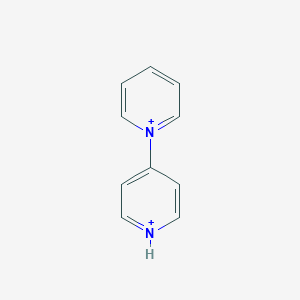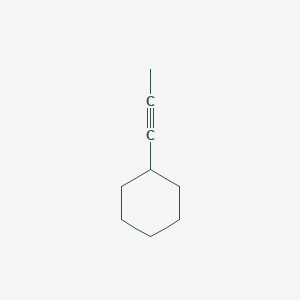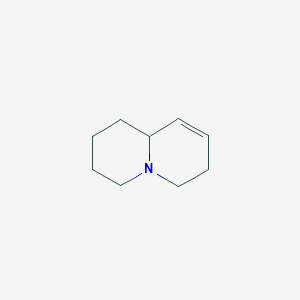
Protoadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoadamantane is a chemical compound that belongs to the adamantane family. It is a precursor to adamantane and is used in the synthesis of various drugs and materials. Protoadamantane has been studied extensively in the field of chemistry and has shown great potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of protoadamantane is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. Protoadamantane has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Protoadamantane has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Protoadamantane has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Protoadamantane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be stable under a wide range of conditions. However, protoadamantane has some limitations for lab experiments. It is not soluble in water, which may limit its use in certain experiments. Protoadamantane is also not very reactive, which may limit its use in some chemical reactions.
Orientations Futures
There are several future directions for the study of protoadamantane. One potential direction is the development of new catalysts for chemical reactions using protoadamantane as a precursor. Another potential direction is the study of the anti-inflammatory properties of protoadamantane and its potential therapeutic effects. Additionally, the study of the antioxidant properties of protoadamantane and its potential role in preventing oxidative damage to cells is an area of future research. Further research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Conclusion
Protoadamantane is a chemical compound that has shown great potential in various scientific research applications. It has been extensively studied in the field of chemistry and has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its insolubility in water and lack of reactivity. Future research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Méthodes De Synthèse
The most common method for the synthesis of protoadamantane is the reduction of 1,3-dimethyladamantane using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This method has been widely used and has shown to be effective in producing high yields of protoadamantane.
Applications De Recherche Scientifique
Protoadamantane has been extensively studied in the field of chemistry and has shown great potential in various scientific research applications. It has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has also been used in the development of new catalysts for chemical reactions.
Propriétés
Numéro CAS |
19026-94-9 |
|---|---|
Nom du produit |
Protoadamantane |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C10H16/c1-2-9-5-8-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
Clé InChI |
IPOMLSMRFPLARI-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1CC2C3 |
SMILES canonique |
C1CC2CC3CC1CC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



